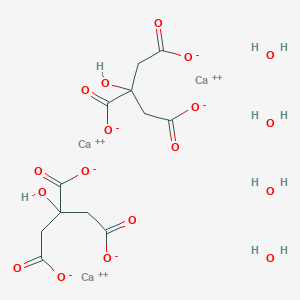

Citrate de calcium tétrahydraté

Vue d'ensemble

Description

Le citrate de calcium est le sel de calcium de l'acide citrique. Il est couramment utilisé comme complément alimentaire et additif alimentaire en raison de sa biodisponibilité élevée et de sa facilité d'absorption. Le citrate de calcium est souvent préféré aux autres sels de calcium, comme le carbonate de calcium, car il peut être bien absorbé même sans acide gastrique. Ceci le rend particulièrement bénéfique pour les personnes ayant de faibles niveaux d'acide gastrique ou prenant des médicaments réduisant l'acidité .

Applications De Recherche Scientifique

Calcium citrate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

- Used as a buffering agent in various chemical reactions.

- Acts as a source of calcium ions in analytical chemistry.

Biology:

- Studied for its role in cellular calcium homeostasis and signaling.

- Used in research on bone metabolism and mineralization.

Medicine:

- Commonly used as a dietary supplement to prevent and treat calcium deficiencies.

- Studied for its potential benefits in managing osteoporosis and other bone-related disorders.

- Used in the treatment of conditions like chronic hypoparathyroidism and nephrolithiasis (kidney stones) .

Industry:

- Used as a food additive to enhance calcium content in various products.

- Employed in the production of pharmaceuticals and nutraceuticals .

Mécanisme D'action

Target of Action

Calcium citrate tetrahydrate primarily targets the parathyroid cells in the human body . The compound interacts with a G-protein coupled calcium receptor on the surface of these cells . This receptor plays a crucial role in maintaining calcium homeostasis .

Mode of Action

Calcium citrate tetrahydrate increases plasma calcium levels . This increase in calcium levels reduces the flux of calcium from osteocyte activity by reducing the secretion of parathyroid hormone (PTH) . The reduction in PTH secretion is a result of the stimulation of the G-protein coupled calcium receptor on the surface of parathyroid cells .

Biochemical Pathways

The increase in plasma calcium levels affects several biochemical pathways. Calcium is essential for various biological processes, including vascular contraction and vasodilation, muscle function, nerve transmission, intracellular signaling, and hormonal secretion . The control of serum calcium levels is mainly provided by calciotropic hormones, such as vitamin D and PTH, which control calcium transport in the intestine, kidney, and bone .

Pharmacokinetics

It is known that calcium citrate is used as an over-the-counter calcium supplement . It is typically used to treat conditions like calcium deficiency and hypocalcemia .

Result of Action

The primary result of the action of calcium citrate tetrahydrate is an increase in plasma calcium levels . This leads to a decrease in calcium flux from osteocyte activity and an increase in calcium deposition into the bone . This mechanism helps in the management of different chronic pathological conditions, such as osteoporosis .

Action Environment

The action of calcium citrate tetrahydrate can be influenced by various environmental factors. For instance, thermal decomposition of calcium citrate tetrahydrate has been observed in dynamic air or dry nitrogen . .

Safety and Hazards

Orientations Futures

Calcium citrate tetrahydrate has potential applications in various fields. It is used as a dietary supplement when calcium intake may be inadequate, such as in cases of osteoporosis, osteomalacia, and hypocalcemic rickets . It is also used in the management of chronic hypocalcemia associated with hypoparathyroidism . Research is ongoing to explore other potential uses and benefits of calcium citrate tetrahydrate .

Analyse Biochimique

Biochemical Properties

Calcium citrate tetrahydrate plays a crucial role in many fundamental biological processes. It is involved in vascular contraction and vasodilation, muscle function, nerve transmission, intracellular signaling, and hormonal secretion . It also participates in several metabolic pathways, serving as a source of cytosolic reducing equivalents for reductive biosynthesis, a carbon source for cytosolic biosynthetic processes, and a regulator of other metabolic steps .

Cellular Effects

Calcium citrate tetrahydrate influences cell function by participating in the control of serum calcium levels, which is mainly provided by calciotropic hormones, such as vitamin D and parathyroid hormone (PTH), that control calcium transport in the intestine, kidney, and bone .

Molecular Mechanism

The molecular mechanism of action of calcium citrate tetrahydrate involves its interaction with the Calcium Sensing Receptor (CaSR) at the parathyroid gland level. A decrease in serum calcium is sensed by CaSR, resulting in the inactivation of this receptor and the consequent increase in PTH secretion .

Metabolic Pathways

Calcium citrate tetrahydrate is involved in the tricarboxylic acid cycle, a crucial metabolic pathway. It may also influence other metabolic steps by modulating negatively phosphofructokinase and positively acetyl CoA carboxylase .

Méthodes De Préparation

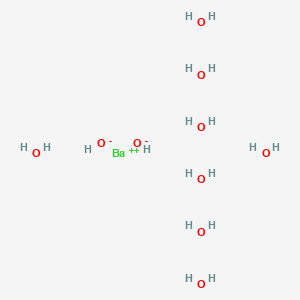

Voies de Synthèse et Conditions de Réaction : Le citrate de calcium peut être synthétisé en faisant réagir l'oxyde de calcium ou l'hydroxyde de calcium avec l'acide citrique. La réaction implique généralement la dissolution de l'acide citrique dans l'eau, suivie de l'ajout d'oxyde de calcium ou d'hydroxyde de calcium à la solution. Le mélange est agité et chauffé pour faciliter la réaction, ce qui entraîne la formation de citrate de calcium. Le produit est ensuite filtré, lavé et séché pour obtenir du citrate de calcium pur .

Méthodes de Production Industrielle : Dans les milieux industriels, le citrate de calcium est souvent produit comme intermédiaire dans l'isolement de l'acide citrique à partir de procédés de fermentation fongique. L'acide citrique dans la solution de bouillon est neutralisé avec de l'eau de chaux (hydroxyde de calcium), précipitant le citrate de calcium insoluble. Ce précipité est ensuite filtré, lavé et séché pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de Réactions : Le citrate de calcium subit principalement des réactions acido-basiques. Il peut réagir avec des acides forts pour libérer de l'acide citrique et avec des bases fortes pour former de l'hydroxyde de calcium et des ions citrate.

Réactifs et Conditions Courants :

Conditions Acides : Dans des conditions acides, le citrate de calcium peut être reconverti en acide citrique.

Conditions Basiques : En présence de bases fortes, le citrate de calcium peut former de l'hydroxyde de calcium et des ions citrate.

Principaux Produits Formés :

Acide Citrique : Formé dans des conditions acides.

Hydroxyde de Calcium et Ions Citrate : Formés dans des conditions basiques.

4. Applications de Recherche Scientifique

Le citrate de calcium a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie.

Chimie :

- Utilisé comme agent tampon dans diverses réactions chimiques.

- Agit comme source d'ions calcium en chimie analytique.

Biologie :

- Étudié pour son rôle dans l'homéostasie et la signalisation du calcium cellulaire.

- Utilisé dans la recherche sur le métabolisme osseux et la minéralisation.

Médecine :

- Couramment utilisé comme complément alimentaire pour prévenir et traiter les carences en calcium.

- Étudié pour ses avantages potentiels dans la gestion de l'ostéoporose et d'autres troubles liés aux os.

- Utilisé dans le traitement d'affections comme l'hypoparathyroïdie chronique et la néphrolithiase (calculs rénaux) .

Industrie :

- Utilisé comme additif alimentaire pour enrichir la teneur en calcium de divers produits.

- Employé dans la production de produits pharmaceutiques et de nutraceutiques .

5. Mécanisme d'Action

Le citrate de calcium augmente les niveaux de calcium plasmatique en fournissant une forme de calcium facilement absorbable. Cela aide à réduire le flux de calcium de l'activité ostéocytaire en diminuant la sécrétion de l'hormone parathyroïdienne. Le calcium y parvient en stimulant un récepteur couplé aux protéines G du calcium à la surface des cellules parathyroïdiennes .

Composés Similaires :

Carbonate de Calcium : Un autre complément de calcium courant, mais moins facilement absorbé que le citrate de calcium, en particulier chez les personnes ayant un faible taux d'acide gastrique.

Citrate de Magnésium : Structure similaire, mais fournit du magnésium au lieu du calcium.

Citrate de Strontium : Structure similaire, mais fournit du strontium au lieu du calcium.

Unicité du Citrate de Calcium :

Haute Biodisponibilité : Le citrate de calcium est plus facilement absorbé que le carbonate de calcium, ce qui en fait un choix privilégié pour les personnes ayant un faible taux d'acide gastrique.

Polyvalence : Il peut être pris avec ou sans nourriture, contrairement au carbonate de calcium qui nécessite de l'acide gastrique pour l'absorption.

Moins d'Effets Secondaires : Le citrate de calcium est moins susceptible de provoquer un inconfort gastro-intestinal par rapport au carbonate de calcium.

Comparaison Avec Des Composés Similaires

Calcium Carbonate: Another common calcium supplement, but less easily absorbed compared to calcium citrate, especially in individuals with low stomach acid.

Magnesium Citrate: Similar in structure but provides magnesium instead of calcium.

Strontium Citrate: Similar in structure but provides strontium instead of calcium.

Uniqueness of Calcium Citrate:

High Bioavailability: Calcium citrate is more easily absorbed than calcium carbonate, making it a preferred choice for individuals with low stomach acid.

Versatility: It can be taken with or without food, unlike calcium carbonate which requires stomach acid for absorption.

Fewer Side Effects: Calcium citrate is less likely to cause gastrointestinal discomfort compared to calcium carbonate.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Calcium citrate tetrahydrate can be achieved through a reaction between calcium hydroxide and citric acid in an aqueous medium.", "Starting Materials": [ "Calcium hydroxide", "Citric acid", "Water" ], "Reaction": [ "Dissolve 10.6 g of calcium hydroxide in 250 mL of water.", "Dissolve 19.5 g of citric acid in 250 mL of water.", "Add the citric acid solution to the calcium hydroxide solution while stirring.", "Heat the mixture to 70-80°C and maintain this temperature for 1 hour.", "Filter the mixture to remove any solid impurities.", "Cool the filtrate to room temperature and allow the crystals to form.", "Collect the crystals by filtration and wash with cold water.", "Dry the crystals at 100-105°C to obtain Calcium citrate tetrahydrate." ] } | |

| Calcium citrate increases plasma calcium levels. This reduces calcium flux from osteocyte activity by reducing the secretion of parathyroid hormone (PTH). Calcium does this by stimulating a G-protein coupled calcium receptor on the surface of parathyroid cells. The reduction in calcium flux increases the amount of calcium deposited in bone resulting in an increase in bone mineral density. The reduction in PTH secretion also reduces the amount of vitamin D metabolized to its active form, calcidiol. Since calcidiol increases the expression of calcium dependent ATPases and transient receptor potential cation channel subfamily V member 6 (TRPV6) both of which are involved in calcium uptake from the gut, a reduction in calcidiol results in less calcium absorption. Additionally, TRPV5, the channel responsible for calcium reabsorption in the kidney, is downregulated when PTH secretion is reduced thus increasing calcium excretion via the kidneys. Another hormone, calitonin, is likely involved in the reduction of bone resorption during periods of high plasma calcium. | |

Numéro CAS |

5785-44-4 |

Formule moléculaire |

C6H10CaO8 |

Poids moléculaire |

250.22 g/mol |

Nom IUPAC |

tricalcium;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.Ca.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2 |

Clé InChI |

XJFCHRRCNYREHP-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.[Ca+2].[Ca+2].[Ca+2] |

SMILES canonique |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[Ca] |

Description physique |

Fine white powder Tetrahydrate: White odorless solid; [HSDB] Tetrahydrate: White odorless solid; [HSDB] White odorless crystalline powder; [MSDSonline] |

Pictogrammes |

Irritant |

Solubilité |

White powder, odorless. Insol in alcohol. Loses most of its water @ 100 °C and all @ 120 °C /Tetrahydrate/ Soluble in 1050 parts cold water; somewhat more sol in hot water; insoluble in alcohol. /Tetrahydate/ 0.085 G & 0.096 G/100 CC WATER @ 18 °C & 23 °C Odorless; loses most of its water @ 100 °C and all @ 120 °C; sol in 1050 parts cold water; somewhat more in hot water; insol in alc /Tetrahydrate/ |

Synonymes |

Tricalcium Dicitrate Tetrahydrate; Citric Acid Calcium Salt (2:3) Tetrahydrate; 2-Hydroxy-1,2,3-propanetricarboxylic Acid Calcium Salt (2:3) Tetrahydrate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Bis(trifluoroacetoxy)iodo]benzene](/img/structure/B57053.png)

![t-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate](/img/structure/B57059.png)